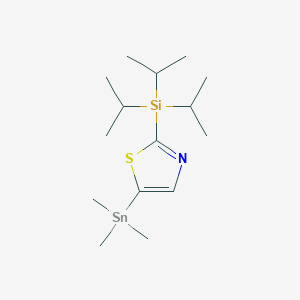
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with triisopropylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar solvents and mild temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in an inert atmosphere with solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functional characteristics.
Mécanisme D'action
The mechanism of action of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The triisopropylsilyl and trimethylstannyl groups can also influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but with different alkyl groups attached to the tin atom.
2-(Trimethylsilyl)thiazole: Contains a trimethylsilyl group instead of a triisopropylsilyl group.
2-(2-Hydrazinyl)thiazole: Contains a hydrazinyl group, which imparts different chemical properties.
Uniqueness
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is unique due to the presence of both triisopropylsilyl and trimethylstannyl groups, which provide distinct steric and electronic effects. These features make the compound particularly useful in specific synthetic applications and research studies, where its reactivity and binding properties can be leveraged to achieve desired outcomes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H31NSSiSn |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
tri(propan-2-yl)-(5-trimethylstannyl-1,3-thiazol-2-yl)silane |
InChI |
InChI=1S/C12H22NSSi.3CH3.Sn/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12;;;;/h7,9-11H,1-6H3;3*1H3; |
Clé InChI |
OSMDGYHIEYRYQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=NC=C(S1)[Sn](C)(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


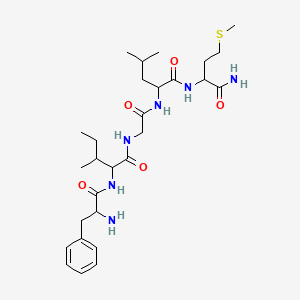


![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
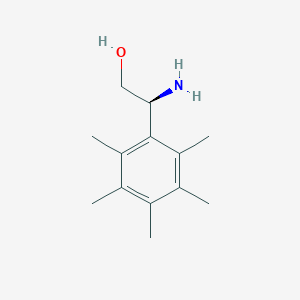
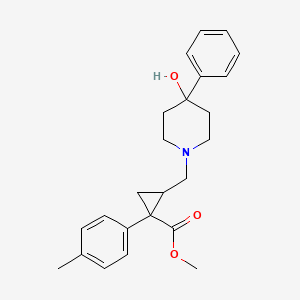
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

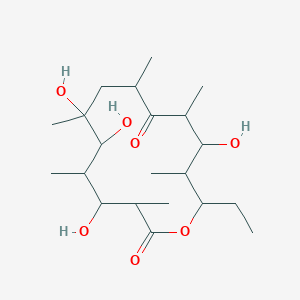
![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)
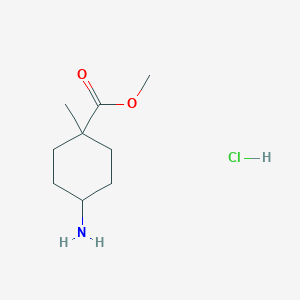
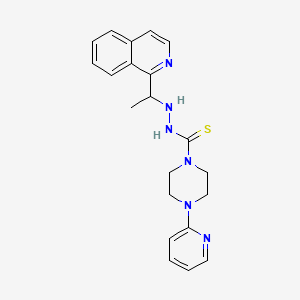
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
